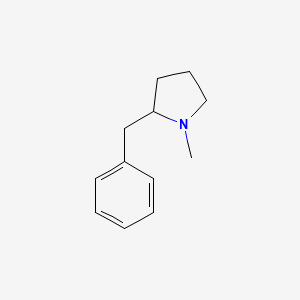

2-Benzyl-1-methylpyrrolidine

Description

Structure

3D Structure

Properties

CAS No. |

4266-03-9 |

|---|---|

Molecular Formula |

C12H17N |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

2-benzyl-1-methylpyrrolidine |

InChI |

InChI=1S/C12H17N/c1-13-9-5-8-12(13)10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |

InChI Key |

GNWIZUYPDFJIRT-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC1CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Benzyl 1 Methylpyrrolidine and Its Analogues

De Novo Synthesis Approaches

De novo synthesis, the construction of the 2-benzyl-1-methylpyrrolidine scaffold from acyclic precursors, is a cornerstone of its production. These approaches offer flexibility in introducing various functional groups and controlling stereochemistry. Key strategies include the formation of the pyrrolidine (B122466) ring through cyclization reactions and the introduction of the characteristic benzyl (B1604629) and methyl groups via functionalization pathways.

Cyclization Reactions for Pyrrolidine Ring Formation

The formation of the five-membered pyrrolidine ring is the critical step in any de novo synthesis. Modern organic synthesis employs a variety of robust cyclization methods to achieve this transformation efficiently.

Intramolecular amination involves the formation of a carbon-nitrogen bond within a single molecule to close the ring. Palladium-catalyzed intramolecular amination of C(sp³)–H and C(sp²) bonds at the γ and δ positions of picolinamide (B142947) (PA) protected amines is an efficient method for synthesizing pyrrolidines. acs.org Similarly, copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a mild and effective route to pyrrolidine structures. organic-chemistry.orgnih.gov

[3+2] Dipolar cycloaddition reactions represent another powerful strategy, allowing for the direct construction of the five-membered ring with control over multiple stereocenters. unife.itnih.gov This approach typically involves the reaction of an azomethine ylide with an alkene. A notable advancement is the iridium-catalyzed reductive generation of both stabilized and unstabilized azomethine ylides from tertiary amides and lactams. nih.govacs.org This method proceeds under mild conditions and enables access to structurally complex and highly substituted pyrrolidines through subsequent inter- and intramolecular cycloaddition reactions. unife.itacs.org

Table 1: Iridium-Catalyzed Reductive [3+2] Cycloaddition for Pyrrolidine Synthesis unife.itacs.org

| Catalyst | Reductant | Precursor | Dipolarophile | Product | Diastereoselectivity |

|---|---|---|---|---|---|

| [IrCl(CO)(PPh₃)₂] (Vaska's complex) | Tetramethyldisiloxane (TMDS) | N-benzyl-N-(4-oxopentyl)benzamide | Methyl acrylate | Highly substituted pyrrolidine | Good to excellent |

Reductive cyclization pathways offer an alternative route to the pyrrolidine ring, often starting from precursors containing carbonyl or imide functionalities. The reductive cyclization of N-tethered cyclic imides can be employed to construct pyrrolidine scaffolds. researchgate.net Another approach involves the catalytic hydrogenation of acetylenic aldehydes using chiral rhodium catalysts, which enables a highly enantioselective reductive cyclization to produce cyclic alcohols that are precursors to pyrrolidines. organic-chemistry.org

A particularly relevant strategy involves the hydrogenation of a propargylic amine under acidic conditions. This can trigger a cascade of events including debenzylation, alkyne reduction, carbonyl deprotection, and a final reductive amination with cyclization to yield the pyrrolidine core. frontiersin.orgnih.gov

Reductive Amination Pathways for Alkylation and Functionalization

Reductive amination is a versatile and widely used method for the formation of C-N bonds and is crucial for the N-methylation and functionalization of the pyrrolidine ring. nih.gov This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.

The reductive functionalization of amides and lactams has emerged as a key strategy in the synthesis of pyrrolidine alkaloids. frontiersin.org For instance, monoalkylation protocols have been successfully applied to the synthesis of various alkaloids containing the pyrrolidine motif. nih.gov A one-pot, tandem reductive amination/alkylation-cycloamidation process has also been developed for the synthesis of lactams, which are direct precursors to pyrrolidines. organic-chemistry.org This method utilizes monotrifluoroacetoxyborane-amines as both efficient catalysts and reductants, avoiding the need for metal catalysts. organic-chemistry.org

Cascade and Tandem Reaction Sequences for Enantioselective Synthesis

Cascade and tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in terms of efficiency, atom economy, and the rapid buildup of molecular complexity. researchgate.netrsc.org These strategies are increasingly applied to the enantioselective synthesis of complex molecules like this compound. researchgate.net

A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence, starting from a primary amine-tethered alkyne, can produce α-cyano pyrrolidines with good yield and regioselectivity. nih.gov Another example is the N-heterocyclic carbene (NHC)-catalyzed cascade reaction of enals, which can be used to generate bicyclic systems containing the pyrrolidine ring with high diastereo- and enantioselectivities. researchgate.net These complex scaffolds can then be elaborated to the desired target molecule.

Stereoselective Synthesis of this compound Enantiomers

The control of stereochemistry at the C2 position is paramount for accessing the individual enantiomers of this compound. Several powerful stereoselective methods have been developed to synthesize optically pure 2-substituted pyrrolidine derivatives. mdpi.com

One prominent strategy involves the addition of organometallic reagents to chiral sulfinimines, followed by intramolecular cyclization. nih.gov This method has found broad application in the construction of various chiral pyrrolidine scaffolds. Another powerful modern approach is the use of biocatalysis. Transaminases can be used to trigger the cyclization of ω-chloroketones, providing asymmetric access to 2-substituted pyrrolidines and piperidines with excellent enantiomeric excesses (up to >99.5%) for both enantiomers. acs.org This biocatalytic method was successfully applied to the gram-scale synthesis of (R)-2-(p-chlorophenyl)pyrrolidine, a close analogue of the target compound. acs.org

A sequence involving asymmetric allylic alkylation to set the stereochemistry, followed by a stereoretentive ring contraction, has also been reported as the first catalytic enantioselective method for synthesizing chiral 2,2-disubstituted pyrrolidines. nih.gov Furthermore, chiral organoborane reagents have been used to mediate the enantiospecific synthesis of N-benzyl-2-alkyl pyrrolidines from aldehydes, achieving very high enantiomeric excess. researchgate.net

Table 2: Comparison of Stereoselective Synthesis Methods for 2-Substituted Pyrrolidines

| Method | Key Reagent/Catalyst | Chiral Source | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Transaminase-Triggered Cyclization | Transaminase (TA) | Enzyme | ≥95% | acs.org |

| Addition to Chiral Sulfinimines | Organometallic reagents | Sulfinimine auxiliary | High | nih.gov |

| Asymmetric Allylic Alkylation/Ring Contraction | Palladium catalyst / Chiral ligand | Chiral ligand | High | nih.gov |

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical yet powerful strategy to induce stereoselectivity in the formation of chiral centers. In the context of 2-substituted pyrrolidines, this approach involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a key bond-forming reaction, followed by its removal to afford the desired enantiomerically enriched product.

While specific examples detailing the synthesis of this compound using chiral auxiliaries are not extensively documented in readily available literature, the principles of established chiral auxiliary-based methodologies can be applied. Prominent examples of chiral auxiliaries used in the synthesis of substituted pyrrolidines include those derived from amino alcohols, such as Evans' oxazolidinones and Myers' pseudoephedrine amides, as well as hydrazines like SAMP and RAMP.

The general approach would involve the acylation of the chiral auxiliary with a suitable carboxylic acid derivative, followed by diastereoselective α-alkylation of the resulting enolate with a benzyl halide. Subsequent reduction of the carbonyl group and intramolecular cyclization, or a related ring-closing strategy, would furnish the pyrrolidine ring. The final step involves the cleavage of the chiral auxiliary to yield the target 2-benzylpyrrolidine (B112527), which can then be N-methylated. The diastereoselectivity of the alkylation step is typically high, governed by the steric hindrance imposed by the chiral auxiliary, leading to the formation of a single diastereomer.

Asymmetric Catalysis in Pyrrolidine Construction

Asymmetric catalysis has emerged as a more atom-economical and elegant approach for the synthesis of chiral molecules, avoiding the stoichiometric use of chiral auxiliaries. Both organocatalysis and transition metal catalysis have been successfully employed in the construction of the pyrrolidine ring with high enantioselectivity.

Organocatalytic Strategies

Organocatalysis, utilizing small chiral organic molecules to catalyze asymmetric transformations, has revolutionized the synthesis of chiral heterocycles. Proline and its derivatives are particularly effective catalysts for the enantioselective formation of pyrrolidines. These catalysts operate through the formation of chiral enamines or iminium ions, which then participate in various stereoselective reactions.

For the synthesis of 2-benzylpyrrolidines, organocatalytic strategies often involve the conjugate addition of aldehydes or ketones to nitroalkenes, followed by a series of transformations to construct the pyrrolidine ring. For instance, the Michael addition of a carbonyl compound to β-nitrostyrene, catalyzed by a chiral prolinol derivative, can establish the key stereocenter. Subsequent reduction of the nitro group and the carbonyl, followed by intramolecular cyclization, would lead to the desired 2-benzylpyrrolidine skeleton. The enantioselectivity of these reactions is often high, with the catalyst effectively shielding one face of the intermediate from attack.

A variety of proline-derived and other organocatalysts have been developed to optimize the yield and enantioselectivity of such transformations. The choice of catalyst, solvent, and reaction conditions is crucial for achieving the desired outcome.

| Catalyst Type | Reaction Type | Key Intermediates | Typical Enantioselectivity |

| Proline | Michael Addition | Enamine | Moderate to High |

| Diarylprolinol Silyl Ethers | Conjugate Addition | Iminium Ion | High to Excellent |

| Cinchona Alkaloid Derivatives | Michael Addition | Enamine/Iminium Ion | High to Excellent |

Transition Metal-Catalyzed Asymmetric Hydrogenation and Cyclization

Transition metal catalysis offers powerful methods for the asymmetric construction of pyrrolidines, primarily through asymmetric hydrogenation of pyrrole (B145914) precursors or intramolecular cyclization reactions.

Asymmetric Hydrogenation: The enantioselective hydrogenation of appropriately substituted pyrroles or related unsaturated precursors is a direct route to chiral pyrrolidines. Rhodium and iridium complexes bearing chiral phosphine (B1218219) ligands are commonly employed for this purpose. For the synthesis of 2-benzylpyrrolidine, a precursor such as 1-methyl-2-benzyl-1H-pyrrole could be subjected to asymmetric hydrogenation. The chiral catalyst coordinates to the substrate and delivers hydrogen from a specific face, leading to the formation of one enantiomer in excess. The efficiency and enantioselectivity of this process are highly dependent on the choice of the metal catalyst, the chiral ligand, and the reaction conditions.

Asymmetric Cyclization: Intramolecular cyclization reactions catalyzed by transition metals provide another efficient pathway to chiral pyrrolidines. For instance, an iridium-catalyzed intramolecular allylic amination can be utilized. A substrate containing an allylic carbonate and a suitably positioned amine can undergo cyclization in the presence of a chiral iridium catalyst to form the pyrrolidine ring with high stereocontrol. The synthesis of 2,5-disubstituted pyrrolidines has been demonstrated using this methodology, which could be adapted for the synthesis of 2-benzylpyrrolidine derivatives.

| Metal Catalyst | Ligand Type | Reaction Type | Substrate Example |

| Rhodium | Chiral Bisphosphine | Asymmetric Hydrogenation | Substituted Pyrrole |

| Iridium | Chiral Phosphoramidite | Asymmetric Hydrogenation | Unsaturated Precursor |

| Iridium | Chiral Phosphine | Intramolecular Allylic Amination | Allylic Carbonate with Amine |

Deracemization Techniques and Kinetic Resolution

The separation of enantiomers from a racemic mixture is a crucial process in chiral synthesis. Deracemization techniques and kinetic resolution offer effective strategies to obtain enantiomerically pure compounds.

Kinetic Resolution: This method relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst. One enantiomer reacts faster, leaving the other enantiomer unreacted and thus enriched. Enzymatic kinetic resolution is a particularly powerful tool. For instance, a lipase (B570770) could selectively acylate one enantiomer of a racemic this compound precursor bearing a hydroxyl group, allowing for the separation of the acylated product from the unreacted enantiomer. While the theoretical maximum yield for the resolved enantiomer is 50%, this method can be highly effective in providing access to enantiopure materials.

Dynamic Kinetic Resolution (DKR): DKR is an advanced technique that combines kinetic resolution with in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. For the synthesis of chiral pyrrolidines, a DKR approach could involve the asymmetric deprotonation of N-Boc-pyrrolidine using a chiral ligand, where the resulting organolithium species undergoes racemization. Subsequent reaction with an electrophile would then favor the formation of one diastereomer.

Synthesis from Precursors and Related Derivatives

The synthesis of this compound can also be achieved through the chemical transformation of readily available chiral precursors, such as prolinol derivatives.

Transformations from Prolinol Derivatives

(S)-Prolinol and (R)-Prolinol are versatile chiral building blocks derived from the natural amino acid proline. Their pre-existing stereocenter can be utilized to direct the formation of new stereocenters. A plausible synthetic route to this compound from prolinol would involve the following steps:

Oxidation: The primary alcohol of prolinol can be oxidized to the corresponding aldehyde.

Wittig Reaction or similar C-C bond formation: The aldehyde can then be reacted with a benzylphosphonium ylide in a Wittig reaction to introduce the benzyl group.

Reduction of the double bond: The resulting alkene can be reduced, for example, by catalytic hydrogenation, to give 2-benzylpyrrolidine.

N-methylation: Finally, the secondary amine can be methylated using a suitable methylating agent, such as formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or methyl iodide, to afford the target this compound.

This strategy leverages the chirality of the starting material to produce the desired enantiomer of the final product.

| Starting Material | Key Transformation | Reagents | Product |

| (S)-Prolinol | Oxidation, Wittig, Reduction, N-methylation | e.g., PCC, PhCH2P(Ph)3Br, H2/Pd, HCHO/HCO2H | (S)-2-Benzyl-1-methylpyrrolidine |

Routes from 1-Methyl-2-pyrrolidinone

The synthesis of this compound from the readily available starting material, 1-methyl-2-pyrrolidinone, presents a direct and convergent approach. This transformation typically involves the addition of a benzyl nucleophile to the lactam carbonyl, followed by reduction of the resulting intermediate. One of the most common methods to achieve this is through the use of organometallic reagents, such as Grignard reagents.

Following the initial Grignard addition, the intermediate is typically not isolated but is subjected to a reduction step. This reduction can be achieved through various methods, with catalytic hydrogenation being a common and efficient choice. The reduction of the cyclic hemiaminal or enamine tautomer, formed from the initial adduct, leads to the desired this compound. The choice of catalyst, solvent, and reaction conditions for the hydrogenation step can significantly influence the yield and purity of the final product.

An alternative to the direct reduction of the initial adduct involves the formation of an intermediate iminium ion. Acidic workup of the Grignard reaction mixture can lead to the formation of a 1-methyl-2-benzyl-Δ¹-pyrrolinium salt. This iminium salt is a key reactive intermediate that can then be selectively reduced to the target compound. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The two-step, one-pot nature of this approach, combining the Grignard reaction with in situ reduction of the iminium ion, offers a practical and efficient method for the synthesis of this compound.

Below is a table summarizing the key reaction steps and conditions for the synthesis from 1-methyl-2-pyrrolidinone:

| Step | Reagents and Conditions | Intermediate/Product |

| 1. Nucleophilic Addition | 1-Methyl-2-pyrrolidinone, Benzylmagnesium halide (e.g., BnMgCl, BnMgBr) in an ethereal solvent (e.g., THF, diethyl ether). | Magnesium alkoxide of the hemiaminal |

| 2a. Reduction (Direct) | Catalytic hydrogenation (e.g., H₂, Pd/C) or hydride reducing agents. | This compound |

| 2b. Iminium Ion Formation | Acidic workup (e.g., aq. NH₄Cl). | 1-Methyl-2-benzyl-Δ¹-pyrrolinium salt |

| 3. Iminium Ion Reduction | Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN). | This compound |

Derivatization of Existing Pyrrolidine Frameworks

An alternative strategy for the synthesis of this compound involves the derivatization of a pre-existing pyrrolidine ring system. This approach can be particularly advantageous when starting from chiral precursors, allowing for the synthesis of enantiomerically pure target molecules. A common starting material for this strategy is L-proline or its derivatives.

The synthesis can commence with the N-methylation of a suitable 2-substituted pyrrolidine precursor. For instance, if starting with a compound like 2-benzylpyrrolidine, a direct N-methylation step can be employed. This is often achieved using reagents such as formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide in the presence of a base.

A more versatile approach involves the α-alkylation of a suitable N-methylpyrrolidine derivative. This can be achieved by generating a nucleophilic carbon at the C-2 position of the pyrrolidine ring, which can then react with an electrophilic benzyl source, such as benzyl bromide or benzyl chloride. The generation of the α-lithiated species of 1-methylpyrrolidine (B122478) can be accomplished using a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) to enhance reactivity and selectivity. The subsequent reaction of this organolithium intermediate with a benzyl halide introduces the desired benzyl group at the 2-position.

The success of this derivatization strategy is highly dependent on the choice of the starting pyrrolidine framework, the method of activation for the C-2 position, and the reaction conditions for the alkylation step. Careful optimization of these parameters is necessary to achieve good yields and minimize potential side reactions.

The following table outlines key aspects of the derivatization approach:

| Starting Material | Key Transformation | Reagents and Conditions |

| 2-Benzylpyrrolidine | N-Methylation | Formaldehyde/Formic acid (Eschweiler-Clarke) or Methyl iodide/Base |

| 1-Methylpyrrolidine | α-Lithiation and Alkylation | 1. Strong base (n-BuLi or s-BuLi), TMEDA. 2. Benzyl halide (e.g., Benzyl bromide, Benzyl chloride). |

| L-Proline derivative | Multi-step synthesis | 1. Protection of functional groups. 2. Introduction of the benzyl group. 3. N-methylation. 4. Deprotection. |

Chemical Reactivity and Transformation Mechanisms of 2 Benzyl 1 Methylpyrrolidine

Functional Group Interconversions of the Pyrrolidine (B122466) Moiety

The pyrrolidine core of 2-benzyl-1-methylpyrrolidine, featuring a tertiary amine, is a hub of chemical reactivity. Its transformations include reactions at the nitrogen center and modifications of the saturated heterocyclic ring.

N-Alkylation and Acylation Reactions

As a tertiary amine, the nitrogen atom of this compound possesses a lone pair of electrons, making it nucleophilic. This allows it to react with electrophiles, primarily through N-alkylation to form quaternary ammonium (B1175870) salts. Acylation at the nitrogen is not feasible due to the absence of a replaceable hydrogen atom.

N-Alkylation: This reaction involves the treatment of this compound with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, leading to the formation of a quaternary ammonium salt. google.com For instance, reaction with methyl iodide would yield 2-benzyl-1,1-dimethylpyrrolidinium iodide. These quaternization reactions are significant as they can alter the physical and chemical properties of the parent molecule, for example, by increasing its water solubility or modifying its biological activity. mdpi.comgoogle.com The quaternization of similar pyrrolidine structures has been utilized in the synthesis of specialized polymers and catalysts. mdpi.comrsc.org

Interactive Data Table: N-Alkylation of this compound

| Alkylating Agent | Product | Significance of Product |

| Methyl Iodide (CH₃I) | 2-Benzyl-1,1-dimethylpyrrolidinium iodide | Formation of a quaternary ammonium salt, potential for altered biological activity. |

| Benzyl (B1604629) Bromide (BnBr) | 1,2-Dibenzyl-1-methylpyrrolidinium bromide | Introduction of a second benzyl group, creating a bulky quaternary salt. |

| Dimethyl Carbonate | 2-Benzyl-1,1-dimethylpyrrolidinium methylcarbonate | A greener alkylating agent compared to alkyl halides. google.com |

Oxidation and Reduction Pathways

The pyrrolidine moiety can undergo oxidative transformations, typically at the positions alpha to the nitrogen atom. Reduction of the saturated pyrrolidine ring is less common but reductive cleavage can be achieved under specific conditions.

Oxidation: Oxidation of this compound can lead to several products depending on the oxidant and reaction conditions.

Iminium Salt Formation: A common pathway for the oxidation of tertiary amines is the formation of an iminium salt. For instance, the oxidation of the homologous 2-benzyl-1-methylpiperidine (B13913006) with mercury(II)-EDTA yields the corresponding iminium compound. researchgate.net A similar reaction is expected for this compound, where oxidation would occur at the C-H bond alpha to the nitrogen, either at C2 or C5, to form a transient iminium species.

N-Oxide Formation: Tertiary amines can be oxidized to their corresponding N-oxides using reagents like hydrogen peroxide or peroxy acids.

Oxidative Cleavage: More vigorous oxidation can lead to the cleavage of C-N bonds. researchgate.net The oxidation of N-alkyl benzylamines can result in the formation of benzonitriles or benzamides under certain catalytic conditions. oup.com

Reduction: The pyrrolidine ring is already saturated and therefore resistant to typical reduction methods. However, reductive cleavage of the ring can occur, particularly if the ring is activated. For N-acyl pyrrolidines, reductive ring opening has been demonstrated using Lewis acids and photoredox catalysis. rsc.org While less common for N-alkyl pyrrolidines, such transformations might be possible under forcing conditions.

Substitutions at the Pyrrolidine Ring Carbons

The hydrogen atoms on the carbons adjacent to the nitrogen (the α-carbons, C2 and C5) are acidic enough to be removed by a strong base, forming an α-amino carbanion. This intermediate can then react with various electrophiles. This process, known as α-lithiation followed by electrophilic trapping, is a powerful tool for functionalizing the pyrrolidine ring. acs.orgmt.com

The lithiation of N-methylpyrrolidine typically occurs at the C2 or C5 position. In the case of this compound, the C5 position is more accessible for deprotonation. The resulting organolithium species is configurationally stable under certain conditions and can react with a range of electrophiles to introduce new substituents. uark.eduthieme.de

Interactive Data Table: Substitution via Lithiation at C5

| Reagent 1 | Reagent 2 (Electrophile) | Product |

| sec-Butyllithium (B1581126) (s-BuLi) | Deuterium (B1214612) Oxide (D₂O) | 2-Benzyl-5-deuterio-1-methylpyrrolidine |

| s-BuLi / (-)-Sparteine | Methyl Iodide (CH₃I) | (2R,5S)- or (2R,5R)-2-Benzyl-1,5-dimethylpyrrolidine (chiral synthesis) |

| s-BuLi | Trimethylsilyl chloride (TMSCl) | 2-Benzyl-1-methyl-5-(trimethylsilyl)pyrrolidine |

| s-BuLi | Benzaldehyde (PhCHO) | (2-Benzyl-1-methylpyrrolidin-5-yl)(phenyl)methanol |

Reactions Involving the Benzyl Substituent

The benzyl group attached to the pyrrolidine ring is also a site of significant chemical reactivity, both at the aromatic ring and the benzylic carbon.

Aromatic Ring Functionalization

The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution (EAS). pressbooks.pub The 1-methylpyrrolidin-2-ylmethyl substituent acts as an activating group and directs incoming electrophiles to the ortho and para positions due to the electron-donating nature of the alkyl group. minia.edu.eg However, the steric bulk of the substituent may favor substitution at the less hindered para position. Common EAS reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring, primarily at the para position.

Halogenation: Treatment with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) results in the substitution of a hydrogen atom on the aromatic ring with a halogen. makingmolecules.comlumenlearning.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring, though they may be complicated by the Lewis basicity of the pyrrolidine nitrogen, which can react with the Lewis acid catalyst.

Side-Chain Modifications (e.g., benzylic oxidation/reduction)

The benzylic carbon—the CH₂ group linking the phenyl and pyrrolidine rings—is activated and susceptible to both oxidation and hydrogenolysis.

Benzylic Oxidation: The benzylic position can be oxidized to a carbonyl group. The use of mild oxidizing agents can yield 2-benzoyl-1-methylpyrrolidine. rug.nlorganic-chemistry.orgmdpi.combeilstein-journals.org A variety of catalytic systems, including those based on copper, iron, and ruthenium, have been developed for the aerobic oxidation of benzylic C-H bonds to ketones. researchgate.net In contrast, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) typically cleave the benzyl group, leading to the formation of benzoic acid. ias.ac.in

Hydrogenolysis: A key reaction of N-benzyl amines is the cleavage of the C-N bond at the benzylic position via hydrogenolysis. ambeed.com This is typically achieved by catalytic hydrogenation, for example, using hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C). This reaction cleaves the benzyl group from the pyrrolidine nitrogen, yielding 1-methylpyrrolidine (B122478) and toluene. This debenzylation is a common protecting group strategy in organic synthesis. Reductive cleavage can also be achieved under other conditions, for instance with a Lewis acid and a reducing agent. nih.govnih.gov

Interactive Data Table: Benzyl Side-Chain Modifications

| Reaction Type | Reagents | Product(s) | Notes |

| Benzylic Oxidation (mild) | O₂, Cu or Fe catalyst | 2-Benzoyl-1-methylpyrrolidine | Forms a ketone at the benzylic position. beilstein-journals.org |

| Benzylic Oxidation (strong) | KMnO₄, heat | Benzoic acid + fragments of the pyrrolidine ring | Cleaves the C-C bond between the benzyl and pyrrolidine groups. |

| Hydrogenolysis | H₂, Pd/C | 1-Methylpyrrolidine + Toluene | Cleaves the N-benzyl bond, a common deprotection strategy. ambeed.com |

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Pathways and Transition States

The chemical reactivity of this compound and related N-alkyl pyrrolidines is characterized by several key transformation pathways, including ring-opening, oxidation, and elimination reactions. The elucidation of these pathways often involves a combination of experimental studies and computational calculations to map out reaction intermediates and transition states.

One significant reaction pathway for N-alkyl pyrrolidines is the ring-opening reaction with chloroformates. This reaction can proceed via two competitive pathways: N-dealkylation or ring-opening to form 4-chlorobutyl carbamates. The preferred pathway is highly dependent on the nature of the N-alkyl substituent. For N-methyl and N-ethyl pyrrolidines, the reaction with isopropyl chloroformate selectively yields the ring-opened product. acs.org In contrast, N-benzyl pyrrolidine predominantly undergoes debenzylation. acs.org

Computational studies using Density Functional Theory (DFT) have been employed to understand this selectivity. The calculations reveal that both pathways proceed from a common ammonium intermediate. The energetic difference between the transition states for the two pathways determines the product outcome. For the reaction of N-methylpyrrolidine with isopropyl chloroformate, the transition state leading to the ring-opened product is energetically favored by 3.92 kcal/mol over the transition state for demethylation, corresponding to a predicted 100% selectivity for the ring-opening pathway. acs.org

Table 1: Calculated Energy Differences in the Reaction of N-Methylpyrrolidine with Isopropyl Chloroformate acs.org

| Transition State | Pathway | Relative Energy (kcal/mol) | Predicted Product Ratio |

|---|---|---|---|

| TS′-1d/2a | Ring-Opening | 0 | 100 |

| TS-1d/2a | Demethylation | +3.92 | 0 |

Oxidation of the pyrrolidine ring is another important transformation. The ruthenium tetroxide (RuO₄)-mediated oxidation of N-substituted pyrrolidines to the corresponding lactams has been studied computationally. beilstein-journals.org This reaction is proposed to occur through a highly asynchronous (3+2) concerted cycloaddition mechanism, which represents the rate-limiting step. beilstein-journals.org Analysis of the reaction's intrinsic reaction coordinate (IRC) suggests the existence of a transient carbocation, a species that exists during the transformation but is not an energy minimum. beilstein-journals.org

Elimination reactions have also been investigated, particularly for related 2-aryl-1-phenylethylammonium ions where the leaving group is an amine like N-methylpyrrolidine. cdnsciencepub.com In E2 reactions with ethoxide in ethanol, the nature of the transition state is influenced by the leaving group. For N-methylpyrrolidine as the leaving group, studies suggest a transition state where the proton is less than half-transferred to the base. cdnsciencepub.com

Stereochemical Outcomes and Diastereoselective Control

The stereochemistry of reactions involving the pyrrolidine ring is a critical aspect, influencing the properties of the final products. Significant research has focused on controlling the stereochemical outcomes, particularly the diastereoselectivity, in the synthesis and transformation of substituted pyrrolidines.

In the synthesis of 2,5-disubstituted pyrrolidines via the conjugate addition of primary amines to bis(enones), the stereochemical outcome is often thermodynamically controlled. For instance, the reaction involving methylamine (B109427) generally favors the formation of the cis diastereomer. rsc.org The reaction of bis(enone) 1b with methylamine yields the corresponding pyrrolidine 3b with a high cis/trans ratio of 95:5. A similar preference for the cis isomer is observed with benzylamine, which gives product 3c in an 85:15 cis/trans ratio. rsc.org This indicates a better configurational stability for the cis isomer in these pyrrolidine derivatives compared to their piperidine (B6355638) homologues. rsc.org

Catalytic hydrogenation of substituted pyrroles is a powerful method for producing functionalized pyrrolidines with excellent diastereoselectivity. researchgate.net The reaction is believed to be a two-step sequence where the initial reduction of a side-chain C=X bond establishes a stereocenter that directs the subsequent hydrogenation of the pyrrole (B145914) ring. For example, the rhodium-catalyzed hydrogenation of N-(1-methylpyrrole-2-acetyl)-(S)-proline methyl ester in methanol (B129727) results in the corresponding pyrrolidine derivative with a high diastereomeric excess (95% de). researchgate.net

The influence of reaction parameters on diastereoselectivity is profound. In the key industrial synthesis of the drug bedaquiline (B32110), which features a substituted quinoline, minor changes to the lithiation-addition sequence led to major improvements in diastereoselectivity. nih.gov The addition of lithium bromide (LiBr) in combination with less sterically hindered lithium amide bases, such as N-methylpiperazine, dramatically improved the diastereomeric ratio of the addition product from what was achieved with lithium diisopropylamide (LDA) alone. nih.gov This highlights how salt additives and the choice of base can steer the stereochemical course of a reaction.

Table 2: Effect of Base and Additive on Diastereoselectivity in Bedaquiline Synthesis Intermediate nih.gov

| Base | Additive | Yield of Desired Isomer (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| i-Pr₂NH (LDA) | None | 25 | - |

| N-Methylpiperazine | LiBr | 60 | 2.5 : 1.0 |

Furthermore, in multicomponent 1,3-dipolar cycloaddition reactions used to synthesize complex spiro-pyrrolidine derivatives, the stereochemical outcome can be influenced by secondary orbital interactions (SOI). These interactions can stabilize one transition state over others, leading to high regio- and stereoselectivity. researchgate.net However, other factors like reaction temperature and solvent choice can also significantly impact the final stereochemistry. researchgate.net

Influence of Reaction Conditions and Catalysts

The outcome of chemical transformations involving this compound and its structural analogs is highly sensitive to the specific reaction conditions and the choice of catalyst. Parameters such as solvent, temperature, additives, and the catalyst's structural and electronic properties can dictate the reaction's efficiency, yield, and selectivity.

In the organocatalyzed Michael addition of aldehydes to nitroalkenes, bifunctional catalysts containing a pyrrolidine unit have been evaluated. beilstein-journals.org N-sulfinylurea catalysts were found to be more efficient than the corresponding thioureas. The solvent plays a crucial role; for instance, changing the solvent to acetonitrile (B52724) (MeCN) allowed for shorter reaction times, though sometimes at the cost of enantiomeric purity. beilstein-journals.org The presence of acid and base additives is also critical. A study on the Michael addition of hexanal (B45976) to a nitroalkene showed that the reaction proceeded much less efficiently in the absence of a base or when both acid and base were omitted. beilstein-journals.org

Table 3: Influence of Additives on Michael Addition Catalyzed by (S,R)-C2 beilstein-journals.org

| Reaction Conditions | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

|---|---|---|---|

| Base + Acid Additive | 70 | 85:15 | 75:25 |

| Base Additive Only | 73 | - | - |

| No Base | - | - | - |

| No Base or Acid Additive | - | - | - |

The choice of base is a recurring theme in controlling reactivity. In the synthesis of bedaquiline intermediates, cyclic amines like pyrrolidine and N-methylpiperazine, which have lower steric hindrance and higher basicity, generally gave better yields of the desired 1,2-addition product compared to α-branched secondary amines like diisopropylamine (B44863) or 2-methylpyrrolidine (B1204830). nih.gov

Temperature is another critical parameter. The green synthesis of N-methylpyrrolidine from methylamine and 1,4-dibromobutane (B41627) in an aqueous medium using potassium carbonate (K₂CO₃) as a catalyst showed a clear dependence on temperature, with optimal yields achieved at around 90°C. vjs.ac.vn Similarly, in certain diastereoselective cycloaddition reactions, temperature, along with the solvent, can control the regioselectivity of the outcome. researchgate.net

The catalyst's intrinsic properties, such as basicity and nucleophilicity, are also key. In the transesterification of isosorbide (B1672297) with dimethyl carbonate, a study of various nitrogenous bases and superbases as catalysts revealed that high activity requires a minimum nucleophilicity parameter (N) of 16 and a pKa between 18.0 and 26.0. tecnalia.com N-methylpyrrolidine was identified as an excellent catalyst within this group, demonstrating that a suitable balance of basic and nucleophilic character is essential for high catalytic performance. tecnalia.com

Spectroscopic and Computational Characterization of 2 Benzyl 1 Methylpyrrolidine

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure, determining the stereochemistry, and analyzing the conformational preferences of 2-Benzyl-1-methylpyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and stereochemistry of molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR, the chemical shifts of the protons on the pyrrolidine (B122466) ring and the benzyl (B1604629) group are diagnostic. The protons on the carbon adjacent to the nitrogen atom (the N-methyl group and the C5 methylene (B1212753) protons) typically appear in a distinct region of the spectrum. The stereochemical arrangement and conformational dynamics can be probed using two-dimensional NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY). acs.org NOESY experiments can detect through-space interactions between protons, which helps in assigning the relative configuration of substituents. For instance, NOESY can reveal the spatial proximity between the benzyl group protons and specific protons on the pyrrolidine ring, thereby defining the molecule's preferred conformation in solution. acs.org Furthermore, variable temperature (VT) NMR studies can be employed to investigate dynamic processes such as ring puckering and nitrogen inversion, which are characteristic of five-membered heterocyclic amines. researchgate.netresearchgate.net The energy barrier for nitrogen inversion in N-methylpyrrolidine is known to be relatively low. researchgate.net

¹³C NMR complements the proton data by providing the chemical shift for each carbon atom, confirming the molecular framework. The relative configuration of the product and the multiplicity of the ¹³C NMR signals can be determined by two-dimensional NMR spectra such as COSY, HSQC, and HMBC. acs.org

Table 1: Representative NMR Data for Pyrrolidine Derivatives

| Nucleus | Technique | Typical Chemical Shift (δ) / Observation | Reference |

|---|---|---|---|

| ¹H | 1D NMR | Signals for aromatic, benzylic, N-methyl, and pyrrolidine ring protons are observed in distinct regions. | acs.org |

| ¹³C | 1D NMR | Unique signals for each carbon, confirming the molecular backbone. | acs.org |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of this compound and to study its fragmentation patterns under ionization. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺·) will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Due to the presence of a single nitrogen atom, this molecular ion peak will have an odd nominal mass, consistent with the nitrogen rule. libretexts.org

The fragmentation of this compound is dominated by cleavages characteristic of N-alkylated pyrrolidines and benzyl compounds. libretexts.orgaip.org A key fragmentation pathway is the α-cleavage adjacent to the nitrogen atom, which is a dominant process for aliphatic amines. libretexts.org This can result in the loss of the benzyl group or cleavage within the pyrrolidine ring. The most stable fragment often forms the base peak in the spectrum. youtube.com The tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a very common and stable fragment observed in the mass spectra of compounds containing a benzyl group. Another significant fragmentation involves the rupture of the five-membered ring. aip.org High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, allowing for the unambiguous confirmation of its elemental formula. acs.org

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| Ion Type | Fragmentation Pathway | Expected m/z | Significance |

|---|---|---|---|

| Molecular Ion (M⁺·) | Electron Ionization | Odd integer value | Confirms molecular weight and nitrogen rule. |

| [M - C₇H₇]⁺ | α-cleavage, loss of benzyl radical | M - 91 | Characteristic of benzylic compounds. |

| [C₇H₇]⁺ | Formation of tropylium ion | 91 | Diagnostic for a benzyl moiety. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in this compound by probing their characteristic vibrational modes. uc.edursc.org

The IR spectrum would be expected to show several key absorption bands:

C-H stretching: Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the pyrrolidine ring, N-methyl, and benzylic methylene groups are observed just below 3000 cm⁻¹. uc.edu

C-N stretching: The C-N stretching vibration of the tertiary amine is expected in the region of 1250-1020 cm⁻¹.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene (B151609) ring.

CH₂ bending: A "scissors" bending vibration for the CH₂ groups of the pyrrolidine ring is typically seen around 1465 cm⁻¹. uc.edu

Raman spectroscopy provides complementary information. libretexts.org Aromatic ring vibrations often give rise to strong signals in the Raman spectrum. Advanced techniques like tip-enhanced Raman spectroscopy (TERS) can provide enhanced signals and even allow for the observation of otherwise IR-active modes due to strong electromagnetic field gradients. aps.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | ~3100-3010 | uc.edu |

| Aliphatic C-H | Stretching | ~2960-2850 | uc.edu |

| Aromatic C=C | Ring Stretching | ~1600, ~1585, ~1500, ~1450 | uc.edu |

| CH₂ | Bending (Scissoring) | ~1465 | uc.edu |

X-ray Crystallography of Derivatives for Absolute Configuration and Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration and solid-state structure of a crystalline compound. researchgate.net While obtaining suitable crystals of this compound itself may be challenging, analysis of its crystalline derivatives (e.g., salts or more complex adducts) can provide this crucial information. researchgate.netgoogle.com

The analysis of a suitable derivative would yield precise data on bond lengths, bond angles, and torsion angles. It would unambiguously establish the relative stereochemistry between the C2 benzyl group and other substituents on the pyrrolidine ring. For a chiral molecule, the analysis can determine the absolute configuration (R or S). The crystallographic data also reveals how the molecules pack in the crystal lattice, including any intermolecular interactions such as hydrogen bonds (if applicable in a derivative) or van der Waals forces that stabilize the solid-state structure. Studies on related pyrrolidine-2,5-dione frameworks show that the five-membered ring can adopt a planar or near-planar configuration.

Table 4: Information Obtainable from X-ray Crystallography of a Derivative

| Parameter | Significance | Reference |

|---|---|---|

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. | |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal. | |

| Bond Lengths & Angles | Provides precise geometric data for the molecular structure. | |

| Absolute Configuration | Unambiguously determines the 3D arrangement of atoms for a chiral center. | researchgate.net |

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful complement to experimental techniques, offering deep insights into molecular properties that can be difficult to measure directly. kallipos.gropenaccessjournals.com Through methods rooted in quantum mechanics and classical mechanics, it is possible to predict molecular structures, energies, and spectroscopic properties. unipd.it

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and geometry of molecules. nih.gov For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G+(d,p), can be performed to find the lowest energy conformation (optimized geometry). windows.netmaterialsciencejournal.org

These calculations provide theoretical values for bond lengths and bond angles, which can be compared with experimental data from X-ray crystallography to validate the computational model. materialsciencejournal.orgresearchgate.net Once the geometry is optimized, other properties can be calculated:

Vibrational Frequencies: Theoretical IR and Raman spectra can be computed. nih.gov These calculated frequencies help in the assignment of experimental vibrational bands.

Electronic Properties: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. windows.net

DFT calculations are thus essential for rationalizing the experimental spectroscopic data and for providing a detailed picture of the molecule's geometric and electronic landscape. researchgate.net

Table 5: Properties of this compound from DFT Calculations

| Calculated Property | Computational Method | Significance | Reference |

|---|---|---|---|

| Optimized Geometry | DFT (e.g., B3LYP/6-31G+(d,p)) | Predicts the most stable 3D structure, including bond lengths and angles. | windows.netmaterialsciencejournal.org |

| Vibrational Frequencies | DFT (e.g., B3LYP/6-31G+(d,p)) | Predicts IR and Raman spectra to aid in experimental band assignment. | nih.gov |

| HOMO/LUMO Energies | DFT (e.g., B3LYP/6-31G+(d,p)) | Relates to electronic transitions, reactivity, and stability. | windows.net |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. numberanalytics.comwikipedia.org By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), predictions can be made about a molecule's reactivity and the likely pathways of its reactions. numberanalytics.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter; a smaller gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.netwuxiapptec.com

For this compound, computational methods such as Density Functional Theory (DFT) can be employed to calculate the energies of the HOMO and LUMO. researchgate.netsci-hub.se These calculations provide insight into the molecule's electronic properties and reactivity. The HOMO represents the ability to donate an electron, and its energy is related to the ionization potential. The LUMO, on the other hand, represents the ability to accept an electron, and its energy is related to the electron affinity.

The reactivity of this compound can be predicted by examining the distribution and energy levels of its frontier orbitals. The interaction between the HOMO of one reactant and the LUMO of another governs the course of many chemical reactions. wikipedia.org For instance, in a reaction with an electrophile, the HOMO of this compound would be the key orbital involved in the interaction. Conversely, in a reaction with a nucleophile, the LUMO would be the primary orbital of interest.

The analysis of the HOMO-LUMO gap can also provide information about the electronic absorption properties of the molecule. researchgate.net A smaller gap corresponds to a lower excitation energy and a longer wavelength of absorption.

Global reactivity descriptors, which can be derived from HOMO and LUMO energies, further quantify the reactivity of this compound. These descriptors include electronegativity, chemical hardness, and chemical softness. researchgate.net Chemical hardness (η) is a measure of resistance to change in electron distribution, while chemical softness (S) is the reciprocal of hardness and indicates a molecule's polarizability. researchgate.net

A detailed computational study would provide the specific energy values for the HOMO, LUMO, and the resulting energy gap for this compound, allowing for a more quantitative prediction of its reactivity in various chemical environments.

| Parameter | Description | Significance for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. nist.gov | Represents the molecule's ability to donate electrons. Higher energy often correlates with greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. nist.gov | Represents the molecule's ability to accept electrons. Lower energy often correlates with greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. researchgate.net | A smaller gap suggests higher chemical reactivity, lower kinetic stability, and easier electronic excitation. researchgate.netwuxiapptec.com |

| Chemical Hardness (η) | Calculated as (ELUMO - EHOMO) / 2. researchgate.net | Measures the molecule's resistance to deformation of its electron cloud. A larger value indicates greater stability. |

| Chemical Softness (S) | The reciprocal of chemical hardness (1/η). researchgate.net | Indicates the molecule's polarizability. A higher value suggests greater reactivity. |

| Electronegativity (χ) | Calculated as -(EHOMO + ELUMO) / 2. researchgate.net | Measures the molecule's ability to attract electrons. |

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool for studying the structural and dynamic properties of molecules, including their conformational flexibility. mdpi.commdpi.com These simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the various conformations a molecule can adopt and the transitions between them. mdpi.com

For this compound, MD simulations can elucidate the flexibility of the pyrrolidine ring and the rotational freedom of the benzyl and methyl substituents. The pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as envelope (E) or twisted (T) forms. beilstein-journals.org The specific conformation is influenced by the substituents on the ring. nih.gov In the case of this compound, the bulky benzyl group at the 2-position and the methyl group on the nitrogen atom will significantly influence the preferred ring pucker.

MD simulations can be used to generate a conformational landscape of the molecule, revealing the most stable conformations and the energy barriers between them. nih.gov This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes, as the conformation can significantly affect binding affinity. Even minor conformational changes can impact the complementarity between a ligand and its binding site. mdpi.com

The simulations are typically performed by placing the molecule in a solvent box (e.g., water) to mimic physiological conditions. nih.gov The choice of force field, which defines the potential energy of the system, is critical for the accuracy of the simulation. nih.gov By analyzing the trajectory of the simulation, various properties can be calculated, such as root-mean-square deviation (RMSD) to assess structural stability and changes over time. nih.gov

Studies on related substituted pyrrolidines have shown that N-alkylation can be used to tune the conformation of the pyrrolidine ring across the entire pseudorotation cycle. beilstein-journals.org Similarly, the protonation state of the nitrogen atom can influence the preferred envelope conformations of the pyrrolidine ring. rsc.org MD simulations of this compound could explore these effects, providing a detailed picture of its dynamic behavior under different conditions. The flexibility of interdomain linkers in larger molecules containing pyrrolidine rings has also been successfully studied using MD simulations, highlighting the method's utility in understanding conformational changes. nih.gov

| Simulation Aspect | Description | Relevance to this compound |

| Force Field | A set of parameters used to calculate the potential energy of the system. nih.gov | The choice of force field (e.g., AMBER, CHARMM, GROMOS) will affect the accuracy of the predicted conformations and dynamics. |

| Solvent Model | Explicit or implicit representation of the solvent surrounding the molecule. | Simulating in a solvent like water provides a more realistic environment and accounts for solvent-solute interactions. |

| Conformational Sampling | Exploration of the different possible conformations of the molecule. | Reveals the preferred puckering of the pyrrolidine ring (e.g., Cγ-endo vs. Cγ-exo) and the orientation of the benzyl and methyl groups. frontiersin.org |

| Trajectory Analysis | Analysis of the atomic coordinates over time. | Provides information on structural stability (RMSD), flexibility (RMSF), and transitions between different conformational states. |

| Thermodynamic Properties | Calculation of properties like free energy differences between conformations. | Helps to quantify the relative stability of different conformers. |

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding direct pharmacological effects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. wikipedia.orgmdpi.com In the context of this compound, QSAR models can be developed to predict various physicochemical properties without directly considering its pharmacological effects. These properties can include reactivity, toxicity, or chromatographic behavior. wikipedia.org

The fundamental principle of QSAR is that the properties of a chemical are a function of its molecular structure. researchgate.net The process involves several key steps: compiling a dataset of compounds with known properties, calculating molecular descriptors for each compound, developing a mathematical model that correlates the descriptors with the property of interest, and validating the model to ensure its predictive power. mdpi.com

For a QSAR study involving this compound, it would be included in a dataset of structurally related pyrrolidine derivatives. researchgate.netderpharmachemica.com A wide range of molecular descriptors can be calculated, including:

Physicochemical descriptors: such as logP (lipophilicity), molar refractivity, and polarizability. derpharmachemica.com

Electronic descriptors: derived from quantum chemical calculations, which can describe the electronic effects of substituents. researchgate.netnih.gov

Topological descriptors: which describe the connectivity of atoms in the molecule.

Geometrical (3D) descriptors: which describe the size and shape of the molecule. nih.gov

Various statistical methods can be used to build the QSAR model, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). researchgate.net The robustness and predictive ability of the resulting model are assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. nih.govnih.gov

By developing a QSAR model for a specific property (e.g., chromatographic retention time), the model could then be used to predict that property for new, unsynthesized pyrrolidine derivatives, including other substituted analogs of this compound. This aids in the rational design of compounds with desired properties.

| QSAR Component | Description | Example Application |

| Dataset | A collection of molecules with measured properties. derpharmachemica.comnih.gov | A series of pyrrolidine derivatives with known toxicity values. |

| Molecular Descriptors | Numerical representations of the chemical and physical characteristics of a molecule. mdpi.comderpharmachemica.com | LogP, molecular weight, number of hydrogen bond donors/acceptors, electronic parameters. |

| Mathematical Model | An equation that relates the descriptors to the property of interest. wikipedia.org | Activity = f(descriptor1, descriptor2, ...) + error |

| Model Validation | Statistical assessment of the model's robustness and predictive power. nih.govnih.gov | Internal (cross-validation) and external validation to ensure the model is not overfitted and can predict the properties of new compounds accurately. |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies. tau.ac.ilivanmr.com These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound like this compound or to aid in the assignment of experimental signals. nih.govmdpi.com

The process typically begins with the optimization of the molecule's geometry at a chosen level of theory (e.g., B3LYP functional with a specific basis set). sci-hub.setau.ac.il Once the minimum energy structure is found, further calculations can be performed to predict the spectroscopic properties.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. tau.ac.ilimist.ma The calculation yields isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. nih.gov

For this compound, DFT calculations could predict the 1H and 13C NMR chemical shifts. nih.gov The predicted values can then be compared to experimentally obtained spectra. A good correlation between the calculated and experimental shifts provides strong evidence for the proposed structure. mdpi.com Discrepancies between calculated and experimental values can sometimes be large in absolute terms, but the relative shifts and patterns are often well-reproduced. imist.ma For example, a study on 1-benzyl-1-methylpyrrolidinium reported experimental 13C NMR resonances for the aromatic carbons around 128 ppm, methylene carbons of the pyrrolidine ring at 65 and 20 ppm, the benzyl methylene at 65 ppm, and the methyl carbon at 50 ppm. acs.org A computational study would aim to reproduce these values.

Infrared (IR) Spectroscopy: The same optimized geometry can be used to calculate vibrational frequencies. tau.ac.il The calculation provides a list of vibrational modes and their corresponding frequencies and intensities. It is common practice to scale the calculated frequencies by an empirical scaling factor to account for anharmonicity and other systematic errors in the calculation. core.ac.uk The predicted IR spectrum can then be compared with the experimental spectrum, helping to assign the observed absorption bands to specific vibrational modes (e.g., C-H stretching, C-N stretching, ring vibrations).

The comparison of theoretical and experimental spectra is a powerful tool for structural elucidation and characterization. researchgate.netwindows.net The accuracy of the predictions depends on the level of theory, the basis set, and whether environmental effects like the solvent are considered. nih.gov

| Spectroscopic Technique | Predicted Parameters | Computational Method | Comparison with Experiment |

| NMR | 1H and 13C chemical shifts. ivanmr.comnih.gov | DFT with GIAO method. tau.ac.ilimist.ma | Correlation plots of calculated vs. experimental shifts help validate the structure and assign resonances. mdpi.com |

| IR | Vibrational frequencies and intensities. tau.ac.il | DFT frequency calculation on the optimized geometry. | Comparison of the predicted spectrum (often scaled) with the experimental spectrum aids in the assignment of vibrational bands. |

Applications of 2 Benzyl 1 Methylpyrrolidine in Organic Synthesis and Materials Science

Asymmetric Catalysis and Ligand Design

The development of catalysts that can control the three-dimensional arrangement of atoms in a chemical reaction is a cornerstone of modern synthesis. Pyrrolidine-based structures, derived from the natural amino acid proline, are frequently employed as chiral ligands and organocatalysts to achieve high levels of enantioselectivity. nih.govnih.gov

Chiral Ligand Applications in Enantioselective Reactions

Derivatives of 2-benzyl-1-methylpyrrolidine have proven to be effective chiral ligands in a variety of enantioselective transformations. These ligands coordinate to a metal center or activate substrates directly, creating a chiral environment that directs the formation of one enantiomer over the other.

A notable application is the asymmetric addition of organozinc reagents to aldehydes. lookchem.com For instance, chiral pyrrolidine (B122466) derivatives featuring β-amino alcohol moieties, such as (S)-2-anilinomethyl-1-benzylpyrrolidine, have been used to catalyze the addition of diethylzinc (B1219324) to various aromatic aldehydes. researchgate.net This method produces optically active secondary alcohols with high yields and enantiomeric excesses (ee) up to 94%. researchgate.net The steric and electronic properties of the benzyl (B1604629) group and other substituents on the pyrrolidine ring are crucial for achieving high levels of stereocontrol. lookchem.com

Furthermore, these chiral ligands are instrumental in intramolecular hydroamination reactions. A manganese (II) catalyst paired with a chiral aprotic cyclic urea (B33335) ligand has been successfully used for the enantioselective intramolecular hydroamination of alkenes, producing a range of enantioenriched pyrrolidine and piperidine (B6355638) derivatives. nih.gov The development of such catalyst systems is vital for creating chiral nitrogen-containing rings, which are common motifs in biologically active compounds. nih.gov

| Reaction Type | Catalyst/Ligand System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Addition of Diethylzinc to Aldehydes | (S)-2-Anilinomethyl-1-benzylpyrrolidine | Aromatic Aldehydes | Chiral Secondary Alcohols | Up to 94% | researchgate.net |

| Addition of Diethylzinc to Aldehydes | Pyrrolidine derivatives with β-amino alcohol moieties (e.g., Ligand 6 with R2=Me, R3=PhCH2) | Benzaldehyde | (S)-1-Phenyl-1-propanol | Up to 93.7% | lookchem.com |

| Intramolecular Hydroamination | Manganese (II) with chiral aprotic cyclic urea ligand | Aminoalkenes | Chiral Pyrrolidines and Piperidines | Up to 98% | nih.gov |

Development of Novel Catalyst Systems

The this compound scaffold serves as a versatile platform for the design and synthesis of novel, highly specialized catalyst systems. By modifying the core structure, researchers can fine-tune the catalyst's activity and selectivity for specific transformations.

One strategy involves creating bifunctional organocatalysts. For example, a catalyst possessing a 1H-benzo[d]imidazole moiety attached to the pyrrolidine ring was prepared from (S)-(2-aminomethyl)-1-N-benzyl-pyrrolidine as a starting material. nih.gov This complex catalyst was effective in promoting asymmetric Michael reactions in aqueous media. nih.gov Another approach is the development of heterogeneous catalysts by immobilizing pyrrolidine-based organocatalysts on solid supports like mesoporous silica (B1680970). mdpi.com A (S)-proline derivative featuring a benzylthio group was supported on silica to create an efficient and reusable catalyst for asymmetric aldol (B89426) reactions. mdpi.com This heterogenization simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry. mdpi.com

Chiral Covalent Organic Frameworks (COFs) represent another frontier. Chiral 2-methylpyrrolidine (B1204830) has been employed as a catalyst to induce chirality during the asymmetric condensation of achiral monomers, leading to the formation of crystalline, porous COFs. mdpi.com These materials can then be metalated to serve as highly stereoselective heterogeneous catalysts for various asymmetric reactions. mdpi.com

Role as a Synthetic Building Block and Intermediate

Beyond its role in catalysis, the this compound unit is a valuable chiral building block, providing a rigid and stereochemically defined starting point for the synthesis of more complex molecules. researchgate.netoup.com Its structure is a common feature in many biologically active compounds and approved drugs. pharmablock.comenamine.net

Precursor for Complex Heterocyclic Systems

This compound and its analogues are key intermediates in the synthesis of a wide array of complex heterocyclic structures. The N-benzyl group can function as a protecting group that is later removed, or it can be an integral part of the final molecular architecture.

The synthesis of 2-aminomethyl-pyrrolidine, a valuable intermediate, can be achieved from N-benzyl-2-pyrrolidone, which is subsequently converted to N-benzyl-2-nitromethylene-pyrrolidine and then reduced. google.com The benzyl group is cleaved during the reduction process to yield the final product. google.com In other applications, the pyrrolidine ring serves as the foundation for constructing fused heterocyclic systems. For example, pyrrolo[1,2-a]indole-2-carbaldehydes have been synthesized from 2-carbonyl-1-propargyl-1H-indoles in a reaction catalyzed by titanium tetrachloride. acs.org The pyrrolidine scaffold is also a precursor for creating spirocyclic systems, such as spiro[pyrrolidine-3,3′-oxindoles], which have been investigated for their potential as anticancer agents. nih.gov

Utility in the Synthesis of Chiral Scaffolds

The term "chiral scaffold" refers to a core molecular framework with a defined three-dimensional structure, upon which various functional groups can be appended to create a library of new compounds. The pyrrolidine ring is an excellent example of such a scaffold due to its non-planar, puckered conformation and the presence of stereocenters. nih.gov

The pyrrolidine motif is a privileged structure in drug discovery, frequently incorporated into molecules to enhance potency, selectivity, or pharmacokinetic properties. pharmablock.com Its utility is demonstrated in the synthesis of potent histamine (B1213489) H3 receptor antagonists and HIV-1 reverse transcriptase inhibitors, where (R)-2-methylpyrrolidine is used as a key chiral building block. researchgate.net The rigid, chiral structure of the pyrrolidine derivative helps to orient the other parts of the molecule correctly for optimal interaction with their biological targets. The synthesis of all four stereoisomers of a specific pyrrolidine derivative, useful as a versatile chiral building block for pyrrolizidine (B1209537) alkaloids, highlights its importance as a foundational scaffold. oup.com

| Target Molecule Class | Pyrrolidine Building Block | Significance | Reference |

|---|---|---|---|

| Histamine H3 Receptor Antagonists | (R)-2-Methylpyrrolidine | Serves as a key chiral component for potent drug candidates. | researchgate.net |

| Pyrrolizidine Alkaloids | Stereoisomers of a functionalized pyrrolidine derivative | Versatile chiral building block for the synthesis of natural products. | oup.com |

| Spiro[pyrrolidine-3,3′-oxindoles] | Pyrrolidine derivatives | Core scaffold for potential anti-cancer agents. | nih.gov |

| Polyhydroxylated Pyrrolidines (Iminosugars) | Pyrrolidine-2-ones | Scaffold for potent α-glycosidase inhibitors with potential as antidiabetic drugs. | nih.gov |

Contribution to Macrocyclic and Polycyclic Architectures

The application of this compound extends to the construction of highly complex, large-scale molecular structures, including macrocycles and polycyclic systems like zeolites.

In materials science, benzylmethylpyrrolidinium (bmp) has been employed as a bulky organic structure-directing agent (SDA) in the hydrothermal synthesis of zeolites. acs.orgacs.org In the synthesis of zeolite Ferrierite, the bmp cation works in cooperation with the smaller tetramethylammonium (B1211777) (TMA) cation. acs.orgmdpi.com Molecular modeling shows that the bulky bmp molecule occupies the larger 10-membered ring channels of the zeolite framework, while the smaller TMA fits within the ferrierite cages. acs.orgacs.org This cooperative templating role is essential for the crystallization of the final polycyclic, microporous structure. acs.org

In the realm of large organic molecules, the pyrrolidine ring has been incorporated into novel macrocycles through elegant synthetic strategies. In one approach, 20-membered macrocyclic pseudo-natural products were synthesized in a one-pot procedure. nih.gov The key step involves a 1,3-dipolar cycloaddition between dipolarophiles and dimeric azomethine ylides derived from cinchona alkaloids, which forms the pyrrolidine rings that are integral to the macrocyclic backbone. nih.govthieme-connect.commpg.de This method allows for the creation of a library of large, complex molecules with 18 stereocenters, demonstrating the power of using pyrrolidine-forming reactions to build sophisticated macrocyclic architectures. nih.gov

Compound Names

| Compound Name |

|---|

| This compound |

| (S)-2-Anilinomethyl-1-benzylpyrrolidine |

| Diethylzinc |

| 1-Phenyl-1-propanol |

| (S)-(2-aminomethyl)-1-N-benzyl-pyrrolidine |

| (R)-2-Methylpyrrolidine |

| 2-Aminomethyl-pyrrolidine |

| N-benzyl-2-pyrrolidone |

| N-benzyl-2-nitromethylene-pyrrolidine |

| Pyrrolo[1,2-a]indole-2-carbaldehyde |

| 2-Carbonyl-1-propargyl-1H-indole |

| Titanium tetrachloride |

| Spiro[pyrrolidine-3,3′-oxindole] |

| Benzylmethylpyrrolidinium |

| Tetramethylammonium |

Applications in Materials Science

Structure-Directing Agent in Zeolite Synthesis

This compound (bmp) has emerged as a significant organic structure-directing agent (SDA) in the hydrothermal synthesis of zeolites, particularly in the formation of ferrierite (FER) and related layered materials. Zeolites are crystalline aluminosilicates with well-defined microporous structures, and the choice of the SDA is crucial in guiding the assembly of the inorganic framework to yield a specific topology. The bulky nature of the 1-benzyl-1-methylpyrrolidinium cation makes it suitable for directing the formation of zeolites with larger pores and channels.

Research has demonstrated that the use of this compound, often in conjunction with a smaller co-SDA, is a successful strategy for the synthesis of specific zeolite structures. acs.orgacs.org This cooperative structure-directing effect is essential for the crystallization of certain zeolites that possess both large channels and smaller cages within their framework.

A notable application of this compound is in the synthesis of ferrierite-type zeolites. In an alkali-free fluoride (B91410) medium, the combination of 1-benzyl-1-methylpyrrolidinium (bmp) and a smaller co-SDA like quinuclidine (B89598) or tetramethylammonium (TMA) has proven effective. acs.orgacs.orgfigshare.com Computational studies have elucidated the distinct roles of each SDA in the crystallization process. The bulkier bmp cation is preferentially located in the larger 10-membered-ring channels of the ferrierite structure, while the smaller co-SDA occupies the smaller ferrierite cages. acs.orgacs.org This synergistic relationship is critical, as ferrierite is not obtained in the absence of either the bmp or the smaller co-SDA. acs.org

The synthesis conditions, particularly temperature, have been shown to be a critical parameter. For instance, in the synthesis using bmp and quinuclidine as co-SDAs, a temperature of 135 °C resulted in a crystalline material composed of stacked ferrierite layers. acs.orgfigshare.com This layered precursor is distinct from other known ferrierite-related materials. acs.org

The systematic exploration of different combinations of bulky organic cations and co-SDAs has highlighted the tendency to form ferrierite or ferrierite-like materials. colab.ws The choice of the co-SDA, such as tetramethylammonium or quinuclidine, in conjunction with bmp, influences the final product. colab.ws The catalytic activity of some of these synthesized materials has been evaluated, for example, in the isomerization of m-xylene. colab.ws

| Co-Structure-Directing Agent | Zeolite/Material Synthesized | Synthesis Conditions | Key Findings |

| Quinuclidine | Layered ferrierite-related material | Alkali-free gel, fluoride medium, 135 °C | bmp is located in the 10-membered-ring channels, while quinuclidine occupies the ferrierite cages. acs.orgfigshare.com |

| Tetramethylammonium (TMA) | Ferrierite | Gels with Si/Al ratio of 10-16, fluoride medium | The presence of both bmp and TMA is essential for the crystallization of ferrierite. acs.org |

Role in Polymer Chemistry

A comprehensive search for the direct application of the core compound this compound in polymer chemistry did not yield specific research findings. While derivatives of pyrrolidine are utilized in various aspects of polymer science, information regarding the role of this compound itself as a monomer, catalyst, or additive in polymerization processes is not prominently documented in the reviewed scientific literature.

Biological Activity and Mechanistic Investigations of 2 Benzyl 1 Methylpyrrolidine and Its Derivatives

Interaction with Molecular Targets (Non-Clinical Focus)

The biological effects of 2-benzyl-1-methylpyrrolidine derivatives are rooted in their ability to modulate the function of specific molecular targets. These interactions range from enzyme inhibition to receptor binding, with the specific outcomes being highly dependent on the structural nuances of each derivative.

Enzyme Modulation and Inhibition Mechanisms

Derivatives of this compound have been identified as inhibitors of several key enzymes. The nature of this inhibition, whether competitive, non-competitive, or otherwise, is a critical determinant of their pharmacological profile.